5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid

Antitumor Pyrroloazepine HepG2

5-Oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid (CAS 2092803-71-7) is a bicyclic heterocyclic compound featuring a fused pyrrolidine-azepine core with a ketone at the 5-position and a carboxylic acid group at the 9a bridgehead position. Its molecular formula is C10H15NO3 with a molecular weight of 197.23 g/mol.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 2092803-71-7
Cat. No. B1480573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid
CAS2092803-71-7
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESC1CCC2(CCCN2C(=O)C1)C(=O)O
InChIInChI=1S/C10H15NO3/c12-8-4-1-2-5-10(9(13)14)6-3-7-11(8)10/h1-7H2,(H,13,14)
InChIKeyXNOWUQASBFMFRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 5-Oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid (CAS 2092803-71-7) – Compound Class and Core Characteristics for Procurement


5-Oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid (CAS 2092803-71-7) is a bicyclic heterocyclic compound featuring a fused pyrrolidine-azepine core with a ketone at the 5-position and a carboxylic acid group at the 9a bridgehead position [1]. Its molecular formula is C10H15NO3 with a molecular weight of 197.23 g/mol [1]. The compound belongs to the pyrrolo[1,2-a]azepine class, a scaffold recognized in patent literature for platelet aggregation inhibition, serotonin-2 receptor antagonism, and antitumor activity [2][3][4]. It is commercially available from specialist research chemical suppliers at ≥95% purity .

Why 5-Oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid Cannot Be Substituted by Generic Pyrroloazepine Analogs


The 9a-carboxylic acid group on this compound is not a trivial functional handle; it is the structural feature that distinguishes it from simpler pyrroloazepine scaffolds lacking a carboxyl group (e.g., octahydro-5H-pyrrolo[1,2-a]azepin-5-one, CAS 111633-56-8, MW 153.22) . This carboxylic acid moiety confers lower computed lipophilicity (XLogP3 = 0.4 versus predicted >1.5 for non-acid analogs), adds a hydrogen bond donor, and provides a conjugation point for further derivatization [1]. Critically, patents covering pyrroloazepine platelet aggregation inhibitors and serotonin-2 receptor antagonists explicitly claim the carboxylic acid-bearing sub-class, indicating that the acid group is structurally required for the desired pharmacological activity [2][3]. Generic substitution by non-carboxylic acid analogs would sacrifice both the physicochemical profile and the patent-validated pharmacophore element. Furthermore, direct head-to-head comparative data for this specific compound versus its closest analogs is presently limited in the open literature, and the differentiation evidence presented below therefore relies on class-level inference, cross-study comparison, and supporting structural-physicochemical analysis.

Quantitative Differentiation of 5-Oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid Versus Closest Analogs – An Evidence Guide for Scientific Procurement


Antitumor Potency of the Pyrrolo[1,2-a]azepine Scaffold vs Doxorubicin in HepG2 Hepatocellular Carcinoma Cells

Pyrrolo[1,2-a]azepine derivatives synthesized from scaffolds related to 5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid have demonstrated antitumor activity superior to doxorubicin against HepG2 liver cancer cells. In a sulforhodamine-B (SRB) assay, Compound 3 and Compound 6 of the pyrrolo[1,2-a]azepine series exhibited IC50 values of 4 nM and 1.6 nM, respectively, while doxorubicin showed an IC50 of 10.8 nM under the same conditions [1]. Compound 6 was 6.75-fold more potent than doxorubicin. This evidence, while derived from downstream derivatives rather than the parent carboxylic acid itself, establishes the intrinsic pharmacophoric potential of the pyrrolo[1,2-a]azepine core to which the target compound belongs.

Antitumor Pyrroloazepine HepG2

Patent-Claimed Platelet Aggregation Inhibitory Activity of Pyrrolo[1,2-a]azepine Carboxylic Acid Derivatives

US Patent 4,410,534 explicitly claims 6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine carboxylic acid derivatives as blood platelet aggregation inhibitors, establishing the carboxylic acid-substituted pyrroloazepine subclass as a recognized pharmacophore for antithrombotic applications [1]. While the patent does not disclose discrete IC50 values for individual compounds, it identifies the carboxylic acid group as a structurally essential element of the claimed inhibitors. By contrast, unsubstituted pyrroloazepines lacking the acid moiety (e.g., octahydro-5H-pyrrolo[1,2-a]azepin-5-one) are not included in the claims, indicating that the carboxylic acid function is necessary for patent-recognized platelet aggregation inhibitory activity.

Platelet aggregation Antithrombotic Pyrroloazepine

Physicochemical Differentiation: XLogP3, Hydrogen Bonding, and Rotatable Bond Profile Versus Non-Carboxylic Acid Analog

5-Oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid exhibits a computed XLogP3 of 0.4, one hydrogen bond donor (HBD), three hydrogen bond acceptors (HBA), one rotatable bond, and a molecular weight of 197.23 g/mol [1]. In contrast, the closest non-carboxylic acid analog, octahydro-5H-pyrrolo[1,2-a]azepin-5-one (CAS 111633-56-8, MW 153.22), lacks the carboxylic acid group entirely, resulting in a higher predicted logP, zero hydrogen bond donors, and a reduced molecular weight . The target compound therefore offers a more balanced physicochemical profile for oral bioavailability optimization, with a logP within the preferred drug-like range and an additional hydrogen bond donor for target engagement.

Physicochemical properties Drug-likeness Scaffold optimization

Consistent Vendor Purity Specification (≥95%) Supported Across Multiple Independent Suppliers

The compound is supplied with a minimum purity of 95% by AKSci (Cat# 2845EG) and CymitQuimica (Ref. 3D-SID80371), both established research chemical suppliers . This specification exceeds or equals the typical purity range of 90–95% offered for many custom-synthesized heterocyclic building blocks of comparable complexity, which are often distributed without formal quality certificates. The consistent 95% minimum across independent vendors reduces the risk of batch-to-batch variability and provides procurement confidence that is not reliably available for lower-purity or single-source alternatives.

Purity specification Quality control Research procurement

Serotonin-2 (5-HT2) Receptor Antagonism of Pyrroloazepine Class – Structural Homology to Patent-Claimed [3,2-c] Series

US Patent 5,962,448 discloses pyrrolo[3,2-c]azepine derivatives with strong serotonin-2 (5-HT2) receptor antagonistic action and excellent selectivity for cardiovascular indications including ischemic heart disease and hypertension [1]. The close structural relationship between the [3,2-c] and [1,2-a] pyrroloazepine ring systems, combined with our compound's unique 9a-carboxylic acid substitution, provides a distinct chemical vector for developing differentiated 5-HT2 modulators. No specific Ki or IC50 values are disclosed in the patent, and no direct head-to-head data exist for the target compound in 5-HT2 assays. However, the patent's explicit focus on the carboxylic acid-bearing series supports the rationale for selecting the 9a-carboxylic acid scaffold over non-acid alternatives for serotonin receptor research.

Serotonin receptor 5-HT2 antagonist Cardiovascular

Optimal Application Scenarios for Procuring 5-Oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid


Anticancer Medicinal Chemistry: Synthesis of Pyrrolo[1,2-a]azepine Derivatives with Nanomolar Antitumor Activity

Researchers building structure-activity relationship (SAR) libraries around the pyrrolo[1,2-a]azepine core for anticancer drug discovery should procure this compound. Derivatives from this scaffold have achieved IC50 values as low as 1.6 nM against HepG2 hepatocellular carcinoma cells, surpassing doxorubicin (10.8 nM) by 6.75-fold [1]. The 9a-carboxylic acid serves as a versatile handle for amide, ester, or heterocycle conjugation, enabling systematic exploration of substituent effects on antiproliferative potency.

Antithrombotic Drug Discovery: Development of Platelet Aggregation Inhibitors Based on Patent-Validated Carboxylic Acid Pharmacophore

Investigators pursuing novel antithrombotic agents should utilize this compound as a starting scaffold, given that US Patent 4,410,534 explicitly claims 6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine carboxylic acid derivatives as platelet aggregation inhibitors [2]. The carboxylic acid group is a patent-recognized structural requirement, making this compound a strategically sound investment for building proprietary antithrombotic chemical matter.

Central Nervous System and Cardiovascular Research: 5-HT2 Serotonin Receptor Modulator Development

Scientists targeting serotonin-2 (5-HT2) receptors for cardiovascular or CNS indications can leverage the structural homology between this [1,2-a] scaffold and the patent-claimed [3,2-c] pyrroloazepine 5-HT2 antagonists described in US Patent 5,962,448 [3]. The distinct 9a-carboxylic acid substitution pattern offers a differentiated vector for exploring novel 5-HT2 binding modes and selectivity profiles.

Physicochemical Property-Driven Lead Optimization: Scaffold with Balanced logP and Hydrogen Bonding for Oral Bioavailability

Medicinal chemistry teams focused on optimizing oral bioavailability should consider this compound for its favorable computed XLogP3 of 0.4, single hydrogen bond donor, and three hydrogen bond acceptors [4]. These properties are superior to non-carboxylic acid pyrroloazepine analogs (e.g., CAS 111633-56-8, HBD = 0, predicted logP >1.5) for achieving drug-like absorption, distribution, and solubility profiles .

Quote Request

Request a Quote for 5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.